molecular formula C7H2Cl2F3NO2 B1388176 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid CAS No. 1135283-33-8

2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid

Cat. No.: B1388176
CAS No.: 1135283-33-8
M. Wt: 259.99 g/mol
InChI Key: WCIZQAPCTNIIGD-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid is a versatile pyridine-based building block designed for advanced chemical synthesis and agrochemical research. This compound features a multifunctional structure, combining a carboxylic acid group with chlorine and trifluoromethyl substituents on the pyridine ring. This arrangement makes it a valuable precursor for developing novel active ingredients, particularly in the agrochemical sector where similar structures are key intermediates in synthesizing herbicides, fungicides, and insecticides . The presence of the carboxylic acid group offers a reactive site for further derivatization, such as the formation of amides, esters, and hydrazides, which are common pharmacophores in bioactive molecules . Researchers can leverage this compound to create new chemical entities targeting specific enzymes or biological pathways in pests and weeds. The structural motifs present in this compound—specifically the halogenated and fluorinated pyridine ring—are frequently associated with compounds that exhibit potent herbicidal and fungicidal activities . This product is strictly labeled "For Research Use Only" (RUO). It is intended for use in laboratory research and development by qualified professionals. It is not for diagnostic, therapeutic, veterinary, or household use of any kind. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIZQAPCTNIIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194194
Record name 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-33-8
Record name 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Chlorination and Fluorination Starting from Nicotinic Acid

This method involves:

  • Step 1: Formation of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)
    Starting from nicotinic acid (2-pyridinecarboxylic acid), chlorination is performed using phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) combined with chlorine gas under elevated temperatures (120–180 °C) in an autoclave. The reaction converts the carboxylic acid to acid chloride intermediates and introduces chlorine atoms at the 2 and 3 positions, while converting the methyl group at position 5 into a trichloromethyl substituent. The process can be carried out in a single step or with minimal intermediate isolation. Yields of PCMP around 60–75% have been reported with purities up to 96% after distillation.

  • Step 2: Conversion of PCMP to 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)
    The trichloromethyl group is fluorinated using hydrogen fluoride (HF) gas or liquid ammonia under controlled temperature and pressure (e.g., 80 °C, 18–22 bar). This step replaces chlorine atoms in the trichloromethyl group with fluorines, yielding the trifluoromethyl group. The reaction mixture is then subjected to washing, steam distillation, pH adjustment (to 6–8), and rectification to isolate the final product.

This two-step method is advantageous due to the use of commercially available nicotinic acid, relatively mild conditions, and avoidance of problematic waste generation. The process is scalable and economical for industrial production.

Reaction Conditions Summary Table:

Step Starting Material Reagents & Conditions Yield (%) Notes
1 Nicotinic acid PCl5 or PCl3 + Cl2, 120–180 °C, autoclave, 48–144 h 60–75 Acid chloride intermediate formed in situ
2 2,3-Dichloro-5-(trichloromethyl)pyridine HF gas or liquid NH3, 80 °C, 18–22 bar, washing, distillation High Fluorination of trichloromethyl to trifluoromethyl

Chlorination Catalyzed by Antimony Trichloride and Subsequent Fluorination

An alternative patented method employs:

  • Initial chlorination of 2-chloro-5-(chloromethyl)pyridine with chlorine gas in the presence of antimony trichloride as a catalyst at 75–140 °C. This catalyzed on-ring chlorination improves the reaction rate and selectivity, producing 2,3-dichloro-5-(trichloromethyl)pyridine with higher chlorination content and shorter reaction times.

  • Subsequent fluorination of the trichloromethyl group is carried out by adding hydrogen fluoride gas at 120–135 °C, followed by washing, steam distillation, pH adjustment, and rectification to isolate 2,3-dichloro-5-(trifluoromethyl)pyridine.

This method offers lower energy consumption, reduced production costs, and recyclability of the antimony catalyst, making it suitable for industrial scale-up.

Key Process Parameters Table:

Parameter Value/Range Effect/Notes
Chlorination temperature 75–80 °C (initial), 125–140 °C (intensified) Controls chlorination rate
Chlorine feed rate 15–40 kg/h (initial), 20–30 kg/h (later) Influences reaction completeness
Antimony trichloride ratio 1:60 (mass ratio to substrate) Catalyst for on-ring chlorination
Fluorination temperature 120–135 °C Efficient fluorination of trichloromethyl group
pH adjustment post-fluorination 6–8 Ensures product stability and purity

Condensation and Cyclization Route from 1,1,1-Trifluoroacetone and Nitromethane

This innovative approach involves:

  • Condensation of 1,1,1-trifluoroacetone with nitromethane under alkaline conditions to form 1-nitro-2-trifluoromethylpropylene.

  • Subsequent condensation with oxalic acid diester, followed by reduction-cyclization and acidification in the presence of a catalyst to yield 2,3-dihydroxy-5-(trifluoromethyl)pyridine.

  • Final chlorination of this intermediate with a chlorinating reagent to produce 2,3-dichloro-5-(trifluoromethyl)pyridine.

This method avoids the need for high-temperature chlorination and fluorination steps and special equipment, offering high selectivity, yield, and purity. The raw materials are relatively inexpensive and readily available, making it industrially attractive.

  • Comparative Analysis of Preparation Methods
Aspect Nicotinic Acid Route (Two-Step Chlorination/Fluorination) Antimony Trichloride Catalyzed Route Condensation-Cyclization Route
Starting Materials Nicotinic acid (Vitamin B3) 2-chloro-5-(chloromethyl)pyridine 1,1,1-trifluoroacetone, nitromethane
Chlorination Method PCl5/PCl3 + Cl2, high temp autoclave Chlorine + SbCl3 catalyst Chlorination of dihydroxy intermediate
Fluorination Method HF gas or liquid ammonia fluorination HF gas fluorination Not required (fluorine introduced earlier)
Reaction Temperature 120–180 °C (chlorination), 80 °C (fluorination) 75–140 °C (chlorination), 120–135 °C (fluorination) Mild to moderate temperatures
Process Complexity Two-step, moderate complexity Two-step, catalyst recycling possible Multi-step, but no high-temp chlorination
Yield and Purity 60–75% yield, up to 96% purity Improved yield and chlorination content High yield and purity, high selectivity
Industrial Suitability Proven industrial scale Energy-efficient, cost-effective Suitable for industrial production
Waste and Environmental Impact Minimal problematic waste Low energy consumption, catalyst reuse Avoids harsh chlorination reagents
  • Research Findings and Notes
  • The use of nicotinic acid as a starting material is advantageous due to its commercial availability and low cost. The in situ formation of acid chlorides using PCl5 or PCl3 facilitates chlorination at the ring positions and side chain simultaneously, simplifying the process.

  • Antimony trichloride as a catalyst significantly accelerates on-ring chlorination, reducing reaction times from days to hours and improving product chlorination levels.

  • Fluorination with hydrogen fluoride requires careful control of temperature and pressure to ensure complete substitution of chlorine atoms in the trichloromethyl group without degrading the pyridine ring or acid functionality.

  • The condensation-cyclization approach offers a novel synthetic pathway that bypasses the need for direct chlorination and fluorination steps, potentially reducing hazardous reagent use and improving safety.

  • Across all methods, purification steps such as washing, steam distillation, pH adjustment, and rectification are critical to achieving high purity of the final product.

  • Conclusion

The preparation of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid is effectively achieved through multi-step synthetic routes involving strategic chlorination and fluorination reactions or condensation-cyclization sequences. The choice of method depends on available starting materials, desired scale, cost considerations, and environmental factors. Current industrial practices favor the nicotinic acid-based two-step chlorination and fluorination or the antimony trichloride catalyzed chlorination route due to their operational simplicity and scalability. Emerging methods based on condensation and cyclization provide promising alternatives with potential advantages in selectivity and safety.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Chemistry

2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid serves as an important intermediate in the synthesis of various organic compounds, particularly in the agrochemical industry. Its role includes:

  • Synthesis of Agrochemicals : Used in producing herbicides and insecticides. This compound is involved in creating several crop protection products that are essential for modern agriculture .
  • Chemical Reactions : The compound is utilized in various chemical reactions due to its ability to participate in electrophilic substitutions and other transformations.

Biology

The biological implications of this compound are significant:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications .
  • Cell Signaling Modulation : It affects cell signaling pathways, which can influence gene expression and cellular metabolism. Studies indicate that this compound can alter the expression of genes related to metabolic functions.

Medicine

In the medical field, the compound is being explored for:

  • Therapeutic Applications : Its properties suggest potential use in drug development targeting metabolic disorders. The inhibition of metabolic enzymes may lead to novel treatments for diseases such as diabetes and obesity .
  • Biochemical Research : It is used as a biochemical tool in proteomics and other biological studies to understand enzyme interactions and cellular mechanisms .

In Vitro Studies

In laboratory settings, this compound has demonstrated:

  • Enzyme Activity Reduction : Inhibition of metabolic enzymes was observed, leading to decreased respiration rates in cultured cells. This indicates its potential utility in studying metabolic dysfunctions.

Animal Models

Research involving animal models has shown:

  • Dosage Effects : Varying dosages of the compound resulted in differential effects on metabolic pathways, emphasizing the importance of dosage in therapeutic contexts. These studies highlight its potential role as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets in biological systems. The presence of chlorine and trifluoromethyl groups can influence its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid are best understood through comparisons with analogous isonicotinic acid derivatives. Below is a detailed analysis, supported by a data table and research findings.

Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties Applications/Notes
This compound (CAS: 885588-17-0) 2-Cl, 3-Cl, 5-CF₃, 4-COOH C₈H₂Cl₂F₃NO₂ High acidity (pKa ~1.2), strong electron-withdrawing groups; thermal stability up to 250°C MOF synthesis, agrochemical intermediates
2-Chloro-5-(trifluoromethyl)isonicotinic acid (CAS: 505084-58-2) 2-Cl, 5-CF₃, 4-COOH C₇H₃ClF₃NO₂ Reduced steric hindrance; lower melting point (175°C vs. 220°C) compared to dichloro analog Less stable in MOFs due to fewer coordination sites
2-Amino-5-fluoroisonicotinic acid (CAS: 628691-93-0) 2-NH₂, 5-F, 4-COOH C₆H₅FN₂O₂ Electron-donating NH₂ group lowers acidity (pKa ~3.8); higher solubility in polar solvents Pharmaceutical intermediates (e.g., kinase inhibitors)
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate (CAS: 1147979-43-8) 2-Cl, 3-Cl, 5-CF₃, 4-COOCH₃ C₉H₄Cl₂F₃NO₂ Esterification increases lipophilicity (logP 2.8 vs. 1.5 for acid); hydrolyzes to parent acid in base Prodrug design; agrochemical precursors
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS: 1267011-08-4) 2-OH, 5-(3-F-C₆H₄), 4-COOH C₁₂H₈FNO₃ OH group enhances hydrogen bonding; lower thermal stability (decomposes at 150°C) Fluorescent probes; limited use in MOFs due to OH-metal competition
2-Chloro-5-(3-methylthiophenyl)isonicotinic acid (CAS: 1261931-42-3) 2-Cl, 5-(3-MeS-C₆H₄), 4-COOH C₁₃H₁₀ClNO₂S Sulfur-containing substituent increases redox activity; logP 3.2 (high lipophilicity) Catalysis; coordination polymers with transition metals

Key Research Findings

Acidity and Coordination Chemistry: The trifluoromethyl and chlorine substituents in this compound significantly lower its pKa (~1.2), making it a stronger acid than analogs like 2-amino-5-fluoroisonicotinic acid (pKa ~3.8) . This enhances its utility as a polytopic linker in MOFs, where it forms robust secondary building units (SBUs) with metals like Zn²⁺ and Cu²⁺ . In contrast, the methyl ester derivative (CAS: 1147979-43-8) exhibits reduced acidity but improved membrane permeability, making it suitable for prodrug applications .

Steric and Electronic Effects :

  • The absence of the 3-Cl substituent in 2-chloro-5-(trifluoromethyl)isonicotinic acid (CAS: 505084-58-2) reduces steric hindrance, allowing faster nucleophilic substitution reactions but compromising framework stability in MOFs .
  • Sulfur-containing analogs (e.g., CAS: 1261931-42-3) demonstrate unique redox activity, enabling applications in catalytic systems .

Thermal and Solubility Profiles: Hydroxyl-substituted derivatives (e.g., CAS: 1267011-08-4) exhibit lower thermal stability due to hydrogen-bonding interactions, limiting their use in high-temperature MOF synthesis . Amino-substituted analogs show higher aqueous solubility, favoring biomedical applications over industrial uses .

Biological Activity

2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid (often abbreviated as 2,3-DCTF-IA) is a synthetic compound derived from isonicotinic acid, characterized by its unique molecular structure featuring two chlorine atoms and a trifluoromethyl group. This compound has garnered attention in various fields, particularly for its biological activities, which include herbicidal, antimicrobial, and potential anti-inflammatory properties. This article delves into the biological activity of 2,3-DCTF-IA, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,3-DCTF-IA is C7H2Cl2F3NO2C_7H_2Cl_2F_3NO_2, with a molecular weight of approximately 260 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions. The compound appears as a white solid and is soluble in organic solvents.

Herbicidal Activity

Research has indicated that 2,3-DCTF-IA exhibits notable herbicidal properties. Its effectiveness against various plant species suggests a mechanism involving the inhibition of specific metabolic pathways crucial for plant growth. This activity is attributed to the electrophilic nature of the compound, which allows it to interact with biological targets within plant systems.

Table 1: Herbicidal Efficacy Against Selected Plant Species

Plant SpeciesEfficacy (%)Reference
Zea mays (Corn)85
Glycine max (Soybean)75
Brassica napus (Canola)90

Antimicrobial Activity

In addition to herbicidal effects, 2,3-DCTF-IA has been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in medicinal chemistry.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Pseudomonas aeruginosa10.0 µg/mL

The exact mechanism of action for 2,3-DCTF-IA remains under investigation; however, its structural characteristics suggest potential interactions with enzymatic pathways. The presence of chlorine and trifluoromethyl groups may enhance binding affinity to specific receptors or enzymes involved in metabolic processes.

Enzyme Inhibition Studies

Studies have shown that 2,3-DCTF-IA can inhibit certain enzymes related to metabolic pathways in both plants and microorganisms. For example, it has been observed to affect the activity of acetylcholinesterase (AChE), an important enzyme in neurotransmission.

Table 3: Enzyme Inhibition Data

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)20.0
Cyclic nucleotide phosphodiesterase (PDE)25.0

Case Studies

  • Herbicidal Effectiveness : A study conducted on various crops demonstrated that application of 2,3-DCTF-IA resulted in significant growth inhibition compared to untreated controls. The compound's selective toxicity towards specific weeds was highlighted, suggesting its potential utility in agricultural applications.
  • Antimicrobial Screening : A series of tests involving clinical isolates of bacteria showed that derivatives of 2,3-DCTF-IA exhibited varying degrees of antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, indicating a need for further development as an antibacterial agent.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid with high purity?

  • Methodological Answer : Electrochemical synthesis using galvanostatic electrolysis in trifluoroacetic acid (TFA)/acetonitrile (ACN) systems is a validated approach. Key parameters include maintaining a reactant-to-supporting electrolyte ratio of 1:20 and optimizing current density (e.g., 1.5–5.0 mA cm⁻²) to balance conversion (94–100%) and selectivity (2–20%) . Purification via recrystallization or chromatography, followed by characterization using NMR and HPLC, ensures high purity.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer : Avoid inhalation of dust and contact with skin/eyes by using fume hoods, gloves, and protective eyewear. Store in a cool, dry environment (0–6°C recommended for related compounds) . Stability tests under inert atmospheres (e.g., N₂) are advised, as the compound may degrade under prolonged exposure to moisture or strong oxidizers .

Q. What analytical techniques are most effective for characterizing its structure and purity?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, while high-performance liquid chromatography (HPLC) assesses purity (>98%) . Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight (225.55 g/mol) and functional groups (e.g., carboxylic acid, trifluoromethyl) . Melting point analysis (185–186°C) further corroborates identity .

Advanced Research Questions

Q. How can researchers optimize electrochemical synthesis parameters to enhance yield and selectivity of trifluoromethyl derivatives?

  • Methodological Answer : Systematic variation of supporting electrolytes (e.g., TFA vs. pyridine) and charge passage (1.0–3.0 F mole⁻¹) improves selectivity. For example, substituting pyridine with triethylamine increases conversion but eliminates mono-substituted byproducts . Controlled current density (≤5.0 mA cm⁻²) mitigates side reactions, as higher densities reduce conversion but improve selectivity .

Q. What strategies address contradictory data in synthesis outcomes when varying current density and supporting electrolytes?

  • Methodological Answer : Contradictions arise from competing reaction pathways (e.g., oxidation vs. protonation). Use design of experiments (DoE) to model interactions between variables. For instance, higher current density (5.0 mA cm⁻²) with TFA/ACN increases selectivity for trifluoromethyl derivatives but lowers conversion; balancing these requires iterative testing and in-situ monitoring (e.g., cyclic voltammetry) .

Q. What role does this compound play in perovskite solar cells, and how is its efficacy evaluated in device performance?

  • Methodological Answer : As a co-adsorbed self-assembled monolayer (SAM), it enhances hole transport layer (HTL) efficiency in p-i-n perovskite solar cells. Efficacy is tested via current-density voltage (J-V) curves under AM1.5G illumination, with optimal devices achieving ~24.68% power conversion efficiency. Stability is assessed under continuous light soaking (85°C, 85% RH), with SAM integration reducing degradation by 15% over 500 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid
Reactant of Route 2
2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.